molecular formula C21H17BrClN3O2 B10852519 Petrosamine

Petrosamine

Cat. No.: B10852519
M. Wt: 458.7 g/mol
InChI Key: YWXZSQALRCVSLY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Petrosamine is a colored pyridoacridine alkaloid isolated from marine sponges of the Petrosia genus . It is recognized as a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, with an IC50 of 91 nM . This inhibitory activity is approximately six times more potent than that of galanthamine, a standard drug used in the management of Alzheimer's disease (AD) . The mechanism of action is primarily attributed to the interaction between the molecule's quaternary ammonium group and the enzyme's active site . Its planar, pentacyclic structure allows for significant charge delocalization, which contributes to its strong binding affinity and pronounced solvatochromic properties (color changes in different solvents) . Research into this compound has expanded to in vitro and in vivo neurotoxicity models, where it has shown potential neuroprotective effects against aluminium-induced toxicity, supporting its research value for neurodegenerative diseases . This product is intended for research purposes only and is not for human or veterinary therapeutic use.

Properties

Molecular Formula

C21H17BrClN3O2

Molecular Weight

458.7 g/mol

IUPAC Name

17-bromo-5,10,10-trimethyl-5,20-diaza-10-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1,3,6,9(21),13,15,17,19-octaene-8,12-dione;chloride

InChI

InChI=1S/C21H17BrN3O2.ClH/c1-24-7-6-12-14(9-24)21(27)20-18-17(16(26)10-25(20,2)3)13-5-4-11(22)8-15(13)23-19(12)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1

InChI Key

YWXZSQALRCVSLY-UHFFFAOYSA-M

Canonical SMILES

CN1C=CC2=C3C4=C(C(=O)C2=C1)[N+](CC(=O)C4=C5C=CC(=CC5=N3)Br)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Source Material Collection and Preparation

The isolation of petrosamine begins with the collection of biomass from marine sponges of the genus Petrosia, predominantly harvested from tropical reef ecosystems. Recent work by Ribeiro et al. (2024) utilized specimens collected off the Brazilian coast, which were immediately frozen at -20°C to preserve metabolic integrity. The sponge material was subsequently cut into small pieces (1–2 cm³) to maximize surface area for solvent penetration.

Solvent Extraction and Fractionation

The primary extraction protocol involves sequential solvent partitioning:

  • Methanol Extraction : Fresh or thawed sponge biomass is subjected to ultrasonication in methanol (MeOH) at 40°C, typically using a 1:3 (w/v) ratio of biomass to solvent. This step solubilizes polar alkaloids like this compound while minimizing co-extraction of non-target lipids.

  • Liquid-Liquid Partitioning : The concentrated methanolic extract undergoes sequential partitioning with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc). This compound preferentially partitions into the CH₂Cl₂ phase due to its intermediate polarity, achieving a 0.7 g yield from 500 g of raw sponge material in recent trials.

Chromatographic Purification

Final purification employs a multi-step chromatographic strategy:

  • Size-Exclusion Chromatography : The CH₂Cl₂ fraction is loaded onto a Sephadex LH-20 column eluted with CH₂Cl₂/MeOH (2:8 v/v), separating this compound from higher molecular weight contaminants.

  • Reverse-Phase HPLC : A phenyl-hexyl semi-preparative column with a gradient of H₂O (0.01% trifluoroacetic acid, TFA) to MeOH (60–100% over 15 min) achieves baseline separation. This compound elutes at 10.6 min under these conditions, yielding 45.5 mg from 213 mg of crude fraction.

Table 1: HPLC Parameters for this compound Purification

Column TypeGradientFlow RateTemperatureRetention Time
Phenyl-hexylH₂O (0.01% TFA) to MeOH3.0 mL/min35°C10.6 min

Synthetic Preparation Routes

Retrosynthetic Analysis

The pyridoacridine core of this compound derives from a convergent strategy combining pyridine and acridine precursors. Key challenges include:

  • Regioselective formation of the central quinone-imine system

  • Installation of the α,β-unsaturated ketone moiety without epimerization

Stepwise Synthesis from Pyridine Derivatives

A validated route involves:

  • Methylation of 4-Methylpyridine : Treatment with methyl iodide (MeI) in refluxing isopropanol yields the corresponding pyridinium methiodide.

  • Aldol Condensation : Reacting the pyridinium salt with p-hydroxybenzaldehyde in ethanol/piperidine generates the enone intermediate via Knoevenagel condensation.

  • Neutralization to Zwitterion : Addition of tetrabutylammonium hydroxide (nBu₄N⁺ HO⁻) produces the stabilized phenolate form, achieving the merocyanine-like structure critical for solvatochromism.

Table 2: Key Reaction Conditions for this compound Synthesis

StepReagents/ConditionsYieldCritical Observations
1MeI, iPrOH, reflux, 12 h89%Exothermic reaction requires cooling
2p-hydroxybenzaldehyde, EtOH/piperidine, 78°C67%Color change to deep violet indicates conjugation
3nBu₄N⁺ HO⁻, CH₂Cl₂, rt92%Immediate precipitation of zwitterion

Analytical Characterization and Quality Control

Spectroscopic Validation

  • UV-Vis Solvatochromism : this compound exhibits a hypsochromic shift (Δλₘₐₓ = -78 nm) in DMSO-H₂O mixtures, confirming the merocyanine electronic structure. Band assignments:

    • Band 1 : π-π* transition at 444–591 nm (ε = 12,400–18,200 M⁻¹cm⁻¹)

    • Band 2 : n-π* transition at 320–350 nm (ε = 4,800–6,100 M⁻¹cm⁻¹)

Purity Assessment

Reverse-phase HPLC with photodiode array detection (PDA) remains the gold standard, with this compound showing ≥98% purity when eluting as a single peak at 280 nm. Residual solvent analysis via GC-MS confirms absence of toxic solvents (e.g., CH₂Cl₂ <10 ppm).

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Natural Extraction : 0.009% yield (45.5 mg from 500 g sponge) limits large-scale production

  • Synthetic Route : Theoretical yield of 54% from pyridine precursors, though multi-step purification reduces practical yield to ~32%

Environmental and Economic Considerations

Natural extraction requires sustainable harvesting practices to prevent reef ecosystem damage, while synthetic methods face challenges in waste solvent management (1.2 L solvent/g product) .

Scientific Research Applications

Neuroprotective Properties

Mechanism of Action
Petrosamine exhibits significant acetylcholinesterase (AChE) inhibitory activity, approximately six times more potent than galanthamine, a well-known AChE inhibitor used in Alzheimer's disease treatment. The compound's molecular structure facilitates strong interactions with the AChE enzyme, particularly through its quaternary ammonium group, which enhances binding affinity .

Research Findings
Recent studies have demonstrated that this compound can counteract aluminum-induced neurotoxicity in vitro and in vivo. In a study using SH-SY5Y neuroblastoma cells and zebrafish embryos, this compound was shown to restore cell viability affected by aluminum exposure. The results indicated that higher concentrations of this compound significantly reduced apoptosis and improved cell survival rates .

Applications in Alzheimer's Disease Research

Potential Treatment for Alzheimer's Disease
Given the increasing prevalence of Alzheimer's disease, there is a pressing need for new therapeutic agents. This compound's ability to inhibit AChE positions it as a promising candidate for drug development aimed at treating neurodegenerative conditions. Its efficacy was evaluated against various concentrations of aluminum chloride, revealing that even low doses of this compound could mitigate neurotoxicity .

Case Studies

  • In Vitro Studies : In one study, this compound was tested on SH-SY5Y cells exposed to aluminum chloride. The compound's protective effects were evident at concentrations as low as 0.01 mg/ml, where it effectively restored cell viability to control levels .
  • In Vivo Studies : Zebrafish models demonstrated that while high concentrations of this compound were lethal, lower concentrations supported survival rates of 100% across tested time points, indicating its potential safety and efficacy in biological systems .

Broader Implications

Marine-Derived Natural Products
this compound is part of a larger class of marine-derived alkaloids that exhibit diverse biological activities. Its isolation from marine sponges highlights the potential of marine organisms as sources of novel compounds for pharmacological applications. The exploration of these natural products could lead to significant advancements in drug discovery for various diseases .

Data Table: Summary of this compound Research Findings

Study TypeModel UsedKey FindingsReference
In VitroSH-SY5Y CellsRestored cell viability against aluminum-induced toxicity
In VivoZebrafish EmbryosSupported high survival rates at lower concentrations
Molecular DockingTcAChE InteractionStrong binding affinity due to quaternary ammonium group
Comparative StudyVarious AlkaloidsThis compound showed superior AChE inhibition compared to others

Comparison with Similar Compounds

Table 1: Structural Features of Petrosamine and Analogues

Compound Core Structure Charge Key Functional Groups Solvatochromism
This compound (1) Pentacyclic pyridoacridine +1 C5/C8 keto, quaternary N-10 Yes (Δλmax = 21 nm)
This compound B (2) Regioisomeric pyridoacridine +1 Quinoline ring E, O-hydrogenated vinylamine Moderate
Debromothis compound (3) Tetracylic pyridoacridine +1 C5 keto, bromine-deficient Not reported
Amphimedine Pentacyclic pyridoacridine Neutral No quaternary N or keto groups No

Key Observations :

  • Charge Localization: this compound’s quaternary N-10 stabilizes its cationic form, enhancing solubility in polar solvents.
  • Tautomerism : this compound exists predominantly as the di-keto tautomer, validated by X-ray crystallography and DFT calculations. This compound B’s O-hydrogenated vinylamine introduces steric hindrance, reducing resonance stabilization .

Table 2: AChE Inhibition and Cytotoxicity Profiles

Compound AChE IC₅₀ (µM) Cytotoxicity (SH-SY5Y) Neuroprotective Effects
This compound 0.091 Non-toxic up to 1000 µM Restores cell viability (95.8% at 50 µM)
This compound B Not reported Moderate Inhibits aspartate semialdehyde dehydrogenase
4-Acetoxy-plakinamine B 3.75 High Mixed-competitive AChE inhibition
Rivastigmine 5.5 Low Clinical AD drug

Key Observations :

  • Potency : this compound’s AChE inhibition is 60-fold stronger than rivastigmine, attributed to its cationic nitrogen and planar aromatic system docking into AChE’s active site .

Solvent Interactions and Stability

  • pH Stability : this compound remains stable across pH 2–10, with pKa > 10. Protonation occurs only in strong acids (e.g., CF₃COOH), forming a dicationic species ([1•2H]²⁺) .
  • Solvent Effects : Hypsochromic shifts in polar solvents (e.g., ∆λmax = −78 nm in DMSO vs. H₂O) mirror merocyanine dyes, driven by HOMO polarization . This compound B lacks this behavior due to reduced charge delocalization .

Research Findings and Implications

Therapeutic Potential: In zebrafish models, this compound reverses aluminum-induced neurotoxicity, improving survival (94.9% at 200 µM) and reducing lipid peroxidation .

Synthetic Challenges : The compound’s complex structure (five rings, quaternary N) complicates synthesis. Current efforts focus on simplifying the scaffold while retaining AChE affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.